2-(2-Sec-butoxybenzylidene)malononitrile
Description
2-(2-Sec-butoxybenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by a malononitrile core conjugated to a benzylidene moiety substituted with a sec-butoxy group at the ortho position. This compound belongs to a broader class of Knoevenagel condensation products, widely studied for their versatility in organic synthesis, material science, and pharmaceutical applications . Benzylidenemalononitriles are valued for their electron-deficient π-systems, enabling roles as intermediates in heterocyclic synthesis (e.g., chromenes, pyran derivatives) and as components in molecular devices or fluorescent materials . The sec-butoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler alkoxy or halogenated analogs.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(2-butan-2-yloxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O/c1-3-11(2)17-14-7-5-4-6-13(14)8-12(9-15)10-16/h4-8,11H,3H2,1-2H3 |
InChI Key |
NJMWAYHAICEFIJ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC=C1C=C(C#N)C#N |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=C(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs):
- 2-(4-Nitrobenzylidene)malononitrile: The nitro group (-NO₂) significantly enhances electrophilicity, accelerating Knoevenagel condensation (10 min reaction time, 96% yield) . Applications include precursors for spirocyclic compounds and 4H-pyran derivatives .
- 2-(4-Trifluoromethylbenzylidene)malononitrile: The -CF₃ group provides strong electron withdrawal, yielding 96% product in 10 min . Such derivatives are pivotal in charge-transfer complexes for organic electronics .
Electron-Donating Groups (EDGs):
- 2-(2-Methoxybenzylidene)malononitrile: The methoxy group (-OCH₃) in the ortho position donates electrons inductively, resulting in moderate yields (95% in 12 min) . Steric hindrance in ortho-substituted derivatives often reduces reaction rates compared to para-substituted analogs.
- 2-(2-Methylbenzylidene)malononitrile: The methyl group (-CH₃) yields 95% product in 15 min , with applications in fluorescent materials depending on aggregation modes (H- vs. J-aggregation) .
Halogenated Derivatives:
- 2-(4-Fluorobenzylidene)malononitrile: Achieves 90% yield using chitin/silk fibroin-Oxone catalysts . Halogens balance electronic and steric effects, favoring biomedical applications due to enhanced bioavailability .
- 2-(4-Chlorobenzylidene)malononitrile: Lower yields (81%) compared to bromo analogs (98%), highlighting halogen size-dependent steric effects .
Steric and Positional Effects
The ortho-sec-butoxy group in 2-(2-sec-butoxybenzylidene)malononitrile introduces pronounced steric hindrance, likely slowing reaction kinetics compared to para-substituted analogs. For example:
- 2-(4-Methoxybenzylidene)malononitrile (para-substituted) achieves 97% yield in 10 min , whereas ortho-substituted derivatives (e.g., 2-methoxy) require longer times (12–15 min) .
- 2-(2-Nitrobenzylidene)malononitrile (ortho-nitro) is less commonly reported, suggesting synthetic challenges due to steric clashes .
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